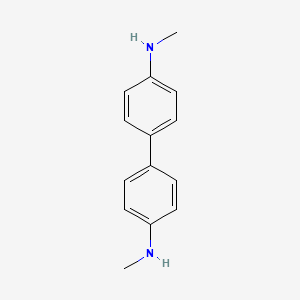

n,n'-Dimethylbenzidine

Übersicht

Beschreibung

N,N’-Dimethylbenzidine is an aromatic amine that exists as a white-to-reddish powder or crystals at room temperature. It is slightly soluble in water and soluble in ethanol, ether, and dilute acids. This compound is known for its use in the production of dyes and pigments and has been studied for its potential carcinogenic effects .

Vorbereitungsmethoden

N,N’-Dimethylbenzidine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent. This hydrazine is then treated with mineral acids to induce a rearrangement reaction, resulting in the formation of N,N’-dimethylbenzidine . Industrial production methods often involve similar reduction and rearrangement processes, with the product being isolated as either the hydrochloride or sulfate salt .

Analyse Chemischer Reaktionen

N,N’-Dimethylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized electrochemically to form N,N,N’,N’-tetramethylbenzidine . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like iron powder. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N'-Dimethylbenzidine is a chemical compound with applications in scientific research and industry.

Chemical Properties and Reactions

This compound can undergo chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized electrochemically to form N,N,N’,N’-tetramethylbenzidine.

Scientific Research Applications

This compound is used in studying the metabolism and disposition of benzidine-congener-derived dyes.

Mutagenicity and Carcinogenicity Studies

- Studies in Animals: Toxicology and carcinogenesis studies using 3,3'-dimethylbenzidine dihydrochloride in F344/N rats have been conducted via drinking water administration . An increase in lung adenocarcinomas was observed in male mice in one study, but only at the highest dose levels across six treatment groups . The combined incidence of lung adenomas and adenocarcinomas was not significantly increased . Studies in rats have shown that they are more sensitive to 3,3'-dimethylbenzidine dihydrochloride .

- Observed Neoplastic Lesions: Studies administering 3,3'-dimethylbenzidine dihydrochloride to male F344/N rats in drinking water for 14 months noted several neoplastic lesions. These included a significant increase in the incidences of skin basal cell and sebaceous gland carcinomas or adenomas (combined), skin squamous cell carcinomas or papillomas (combined), skin keratoacanthomas, Zymbal’s gland carcinomas or adenomas (combined), preputial gland carcinomas or adenomas (combined), adenocarcinomas or adenomatous polyps of the small and large intestines (combined), hepatocellular carcinomas or neoplastic nodules (combined), oral cavity squamous cell carcinomas or papillomas (combined), lung alveolar/bronchiolar carcinomas or adenomas (combined) and mesothelioma .

- Studies in Female Rats: Similar studies in female F344/N rats also revealed potential treatment-related effects, such as increases in brain neoplasms and mononuclear cell leukemia in the highest dose groups .

- Genotoxicity: 3,3'-Dimethylbenzidine has been found to be mutagenic in Salmonella and mouse L5178Y lymphoma cells. It induced unscheduled DNA synthesis, DNA repair, sister chromatid exchange, and chromosomal aberrations in mammalian cells in vitro, as well as micronuclei in rat bone marrow in vivo . 3,3'-Dimethylbenzidine dihydrochloride was mutagenic in Salmonella, induced sister chromatid exchange and chromosomal aberrations in mammalian cells in vitro, and caused sex-linked recessive lethal mutations in germ cells of male Drosophila .

Electronic Structure and Mutagenicity

- Ames Test Data: Research has been conducted to correlate Ames test data with the electronic structure of benzidine derivatives . Cluster analysis of electronic structure parameters, such as total electron density, frontier electron density, and the energy level of the highest occupied molecular orbital (HOMO), was performed .

- NDS Parameter: The parameter NDS (total electron density on the nitrogen atom in the benzidine derivative) was found to have a strong relationship with Ames test data, suggesting its utility in predicting mutagenicity and carcinogenicity of benzidine derivatives .

Concerns

Wirkmechanismus

The mechanism of action of N,N’-Dimethylbenzidine involves its metabolic conversion to reactive intermediates that can bind to DNA and proteins, leading to potential carcinogenic effects . The compound is metabolized by enzymatic reduction, forming free N,N’-dimethylbenzidine, which can then interact with cellular components . This interaction can result in the formation of DNA adducts and subsequent mutagenesis.

Vergleich Mit ähnlichen Verbindungen

N,N’-Dimethylbenzidine is structurally similar to other benzidine derivatives, such as benzidine and 3,3’-dimethoxybenzidine . Benzidine is a known human carcinogen, while 3,3’-dimethoxybenzidine is reasonably anticipated to be a human carcinogen . Compared to these compounds, N,N’-Dimethylbenzidine has unique properties that make it valuable in specific industrial and research applications. Its structural similarity to other benzidine derivatives allows for comparative studies on their carcinogenic potential and metabolic pathways.

Conclusion

N,N’-Dimethylbenzidine is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and potential health risks make it an important subject of study in the fields of chemistry, biology, and medicine.

Biologische Aktivität

n,n'-Dimethylbenzidine (DMB) is an organic compound belonging to the class of benzidine derivatives, primarily known for its application in dye manufacturing and as a potential carcinogen. This article delves into the biological activity of DMB, focusing on its toxicological effects, mutagenicity, and carcinogenic potential based on various studies.

- Chemical Name : this compound

- CAS Number : 612-82-8

- Molecular Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

Carcinogenicity Studies

The National Toxicology Program (NTP) has conducted extensive studies on the carcinogenic effects of DMB. In a pivotal study, groups of F344/N rats were administered DMB via drinking water at varying concentrations over a period of 14 months. The findings indicated significant increases in neoplastic lesions across multiple organ sites:

| Tumor Site | Control (0 ppm) | Low Dose (30 ppm) | Mid Dose (70 ppm) | High Dose (150 ppm) |

|---|---|---|---|---|

| Hepatocellular Carcinomas | 0/60 | 0/45 | 35/72 | 33/55 |

| Lung Adenocarcinomas | 1/60 | 0/45 | 8/73 | 6/57 |

| Skin Carcinomas | 0/60 | 12/45 | 25/73 | 28/57 |

| Mesothelioma | 0/60 | 1/45 | 5/73 | 3/57 |

The data indicates a clear dose-response relationship, with higher doses correlating with increased tumor incidence, particularly in the liver and skin .

Mutagenicity

DMB has been shown to exhibit mutagenic properties in various assays. It was found to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells without metabolic activation. Additionally, it was mutagenic in specific strains of Salmonella typhimurium under certain conditions, suggesting its potential to cause genetic damage .

The biological activity of DMB is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules, leading to DNA damage. The mechanism involves:

- Metabolic Activation : DMB undergoes biotransformation in the liver, producing electrophilic species that can bind to DNA.

- Formation of DNA Adducts : These reactive intermediates can form adducts with DNA bases, resulting in mutations during replication.

- Cellular Response : The cellular response to DNA damage may lead to apoptosis or uncontrolled cell proliferation if repair mechanisms fail.

Case Studies and Epidemiological Data

Epidemiological studies have linked occupational exposure to DMB with increased risks of bladder cancer among dye workers. A notable study reported that individuals exposed to benzidine derivatives showed a significant increase in bladder cancer incidence compared to unexposed populations .

Eigenschaften

IUPAC Name |

N-methyl-4-[4-(methylamino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQWILNAAODRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950837 | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2810-74-4 | |

| Record name | N,N′-Dimethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC86613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.